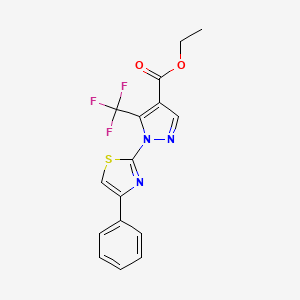

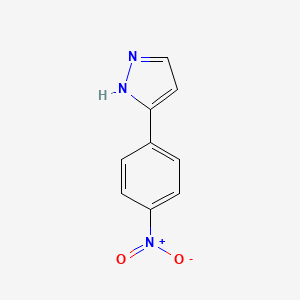

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

カタログ番号 B1301757

CAS番号:

477851-07-3

分子量: 280.28 g/mol

InChIキー: OTNAIBHPYIMBOD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid” is a chemical compound with the CAS Number: 477851-07-3 and a linear formula of C16H12N2O3 . It is a solid substance with a molecular weight of 280.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 298 degrees Celsius . It is a solid at room temperature .科学的研究の応用

- Field : Organic & Biomolecular Chemistry .

- Application : Carboxylic acids are essential sections of medicinal molecules, natural products, and agrochemicals. They are also basic building blocks for organic synthesis .

- Method : Organic electrochemistry is an environmentally friendly and sustainable synthetic method that can potentially avoid the problems of high temperature, expensive catalysts, and excess oxidants normally required for carboxylic acid group transformations .

- Results : This review summarized the recent progress on the electrochemical synthesis of carboxylic acids to construct more complex compounds .

- Field : Medicinal Chemistry .

- Application : A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized .

- Method : The synthesis was based on the reaction between homophthalic anhydride and imines .

- Results : Initial studies were carried out to establish the anti-coronavirus activity of some of the newly obtained THIQ-derivatives against two strains of human coronavirus-229E and OC-43 .

Electrochemical Synthesis

Anti-Coronavirus Activity

- Field : Organic Chemistry, Nanotechnology, Polymer Science .

- Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and for modifying the surface of nanoparticles and nanostructures .

- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

- Field : Organic & Biomolecular Chemistry .

- Application : The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

- Method : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

- Field : Medicinal Chemistry .

- Application : Synthesis of novel dihydropyrimidines as a potential new class of antitubercular agents .

- Method : The synthesis involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

- Results : The newly synthesized compounds were evaluated for their antimicrobial and anticancer activities .

Organic Synthesis, Nanotechnology, and Polymers

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Antitubercular Agents

- Field : Medicinal Chemistry .

- Application : Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Method : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

- Field : Medicinal Chemistry .

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : Pyrazinamide is an important first-line drug used in shortening TB therapy .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Medicinal Chemistry Perspectives of Tetrahydroisoquinoline Analogs

Anti-Tubercular Agents

Safety And Hazards

特性

IUPAC Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAIBHPYIMBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363376 |

Source

|

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

CAS RN |

477851-07-3 |

Source

|

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)